molecular formula C6H2Cl4O2 B164984 Tetrachlorohydroquinone CAS No. 87-87-6

Tetrachlorohydroquinone

Cat. No.: B164984
CAS No.: 87-87-6
M. Wt: 247.9 g/mol
InChI Key: STOSPPMGXZPHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrachlorohydroquinone is a chlorinated hydroquinone compound with the molecular formula C6H2Cl4O2. It is a major metabolite of the organochlorine biocide pentachlorophenol. This compound is known for its cytotoxic properties and its ability to induce oxidative stress in biological systems .

Preparation Methods

Tetrachlorohydroquinone can be synthesized through the chlorination of hydroquinone. The process involves chlorinating one mole of hydroquinone with 4 to 8 moles of chlorine gas in hydrochloric acid at temperatures ranging from 10°C to the boiling point of the reaction mixture. The resulting this compound is then oxidized by passing a mixture of gaseous chlorine and air or oxygen through the reaction mixture at temperatures between 80°C and the boiling point .

Chemical Reactions Analysis

Tetrachlorohydroquinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to tetrachlorobenzoquinone.

    Reduction: It can be reduced back to hydroquinone derivatives.

    Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include chlorine gas for chlorination, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include tetrachlorobenzoquinone and other chlorinated hydroquinone derivatives .

Scientific Research Applications

Antifungal Properties

TCHQ has been studied for its antifungal effects, particularly against Candida albicans, an opportunistic pathogenic fungus. Research indicates that TCHQ significantly inhibits biofilm formation and reduces the virulence of C. albicans.

  • Study Findings :
    • At subinhibitory concentrations (2 to 10 μg/mL), TCHQ inhibited biofilm formation with a minimum inhibitory concentration (MIC) of 50 μg/mL.
    • The compound was shown to downregulate the expression of key genes associated with biofilm formation and hyphal development, such as ALS3.
    • In vivo studies using porcine skin models confirmed the antibiofilm efficacy of TCHQ, demonstrating its potential as a therapeutic agent against chronic fungal infections .

Genotoxicity and Immunotoxicity Studies

TCHQ is recognized as a metabolite of pentachlorophenol (PCP) and has been implicated in genotoxicity due to its role in inducing reactive oxygen species (ROS).

  • Mechanism of Action :
    • TCHQ induces DNA strand breakage and glutathione conjugate formation in mammalian cells, leading to necrotic cell death in primary mouse splenocytes.
    • High doses of TCHQ triggered massive ROS production and prolonged activation of extracellular signal-regulated kinase (ERK), highlighting its potential immunotoxic effects .

Environmental Impact and Biodegradation

TCHQ is involved in the biodegradation pathways of PCP, where it acts as an intermediate metabolite. Research on this compound reductive dehalogenase (PcpC) has shown its role in catalyzing the degradation of PCP into less harmful substances.

  • Biodegradation Pathway :
    • The enzyme PcpC facilitates the initial steps in the breakdown of PCP, indicating that TCHQ can be part of bioremediation strategies aimed at detoxifying contaminated environments .

Synergistic Toxicity Studies

TCHQ has been studied for its synergistic effects when combined with other compounds, such as sodium azide.

  • Research Findings :
    • In bacterial models, TCHQ demonstrated significant cytotoxic effects at higher concentrations (>1.5 mM). However, when combined with sodium azide, lower concentrations of TCHQ exhibited pronounced synergistic cytotoxic effects.
    • Studies indicated that specific ratios of TCHQ to sodium azide resulted in increased bacterial killing efficacy, underscoring its potential use in developing antimicrobial strategies .

Data Summary Table

Application AreaKey FindingsReference
Antifungal ActivityInhibits C. albicans biofilm formation; MIC = 50 μg/mL
GenotoxicityInduces DNA strand breaks; ROS production leads to necrosis
Environmental BiodegradationActs as an intermediate in PCP degradation; PcpC enzyme involvement
Synergistic ToxicityExhibits enhanced toxicity when combined with sodium azide

Case Study 1: Inhibition of Candida albicans Biofilms

A study conducted on the efficacy of TCHQ against C. albicans demonstrated that treatment with TCHQ significantly reduced biofilm thickness and substratum coverage compared to untreated controls. This suggests that TCHQ could be a viable candidate for treating biofilm-associated infections.

Case Study 2: Genotoxic Effects on Immune Cells

In experiments assessing the immunotoxic effects of TCHQ on mouse splenocytes, it was found that exposure led to significant ROS production and cell death. This highlights concerns regarding the safety and environmental impact of TCHQ as a contaminant.

Mechanism of Action

Tetrachlorohydroquinone exerts its effects primarily through the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The compound has been shown to induce the formation of apurinic/apyrimidinic sites and 8-hydroxy-2’-deoxyguanosine in DNA, which are markers of oxidative stress . Additionally, this compound can produce hydroxyl radicals in the presence of hydrogen peroxide through a metal-independent organic Fenton reaction .

Comparison with Similar Compounds

Tetrachlorohydroquinone is similar to other chlorinated hydroquinones, such as trichlorohydroquinone and pentachlorohydroquinone. it is unique in its high degree of chlorination and its potent cytotoxic effects. Similar compounds include:

This compound stands out due to its specific applications in inhibiting biofilm formation and its significant oxidative stress-inducing capabilities.

Biological Activity

Tetrachlorohydroquinone (TCHQ) is a significant metabolite derived from pentachlorophenol (PCP), a widely used biocide and wood preservative. Understanding the biological activity of TCHQ is essential due to its implications in environmental toxicity and potential therapeutic applications, particularly against fungal infections. This article reviews the biological activities of TCHQ, focusing on its antifungal properties, immunotoxicity, and genotoxic effects.

Antifungal Properties

Recent studies have highlighted TCHQ's potent antifungal activity against Candida albicans, an opportunistic pathogen responsible for candidiasis. The compound has demonstrated significant efficacy in inhibiting biofilm formation, a critical factor in the virulence of C. albicans.

Efficacy Against Candida albicans

  • Minimum Inhibitory Concentration (MIC) : The MIC of TCHQ against C. albicans was determined to be 50 μg/mL. At subinhibitory concentrations (2 to 10 μg/mL), TCHQ inhibited biofilm formation by 76% to 96% and significantly reduced cell aggregation and hyphal development .
  • Gene Expression Modulation : Transcriptomic analyses revealed that TCHQ downregulated several hyphae-forming genes (ALS3, ECE1, HWP1, RBT5, and UME6) while upregulating biofilm-inhibitory genes (IFD6 and YWP1). This modulation indicates a mechanism by which TCHQ disrupts the pathogenicity of C. albicans .

The following table summarizes the effects of TCHQ on C. albicans:

Parameter Effect Concentration (μg/mL)
Biofilm Formation Inhibition76% to 96% reduction2 to 10
MIC50
Hyphal Development InhibitionSignificant reduction2 to 10

Immunotoxicity and Genotoxicity

TCHQ has been implicated in immunotoxic effects, primarily through the induction of reactive oxygen species (ROS) and cellular damage.

Induction of ROS

TCHQ was found to induce oxidative stress in primary mouse splenocytes, leading to necrotic cell death. High doses resulted in significant ROS production, which triggered prolonged activation of extracellular signal-regulated kinases (ERK) pathways . The following findings were noted:

  • Cell Viability Reduction : Treatment with TCHQ showed a dose-dependent decrease in splenocyte viability, with viability dropping to approximately 20% after exposure to high concentrations for extended periods.
  • Mechanisms of Cell Death : Both apoptosis and necrosis were observed as outcomes of TCHQ exposure, with ROS generation playing a crucial role in mediating these effects .

Case Studies

  • Study on Biofilm Inhibition : A study demonstrated that TCHQ effectively reduced biofilm formation on porcine skin models, confirming its potential use as an antifungal agent against drug-resistant strains of C. albicans .
  • Immunotoxicity Assessment : Research indicated that TCHQ was more toxic than its parent compound PCP, highlighting its role as a significant contributor to PCP-induced genotoxicity due to oxidative stress mechanisms .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of TCHQ, and how can they be experimentally determined?

TCHQ (C₆H₂Cl₄O₂) is a chlorinated aromatic compound with a molecular weight of 247.89 g/mol. Key properties include its solubility in aqueous systems (0.1 g/L at 25°C, determined via gravimetric analysis) and melting point (reported in literature but requires verification via differential scanning calorimetry) . Solubility studies should account for pH and ionic strength, as TCHQ’s phenolic hydroxyl groups influence its hydrophilicity. Analytical methods like HPLC or GC-MS with derivatization (e.g., silylation) are recommended for quantification .

Q. How does TCHQ interact with biological systems at the cellular level?

TCHQ induces oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage and apoptosis inhibition in splenocytes. Experimental protocols involve exposing cells to TCHQ (10–100 µM) and measuring ROS via fluorescence probes (e.g., DCFH-DA) and apoptosis markers (e.g., caspase-3 activity). Prolonged ERK phosphorylation and glutathione depletion are critical endpoints .

Q. What safety protocols are essential for handling TCHQ in laboratory settings?

TCHQ is classified as acutely toxic (oral LD₅₀ > 300 mg/kg) and a skin/eye irritant. Researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in fume hoods with HEPA filters. Emergency procedures include rinsing exposed skin with soap/water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for TCHQ?

Discrepancies in toxicity outcomes (e.g., necrotic vs. apoptotic cell death) may arise from differences in cell types, exposure durations, or metabolite interactions. A systematic approach includes:

  • Cross-validating results using multiple cell lines (e.g., hepatocytes vs. splenocytes).
  • Controlling for PCP contamination, as TCHQ is a metabolite of pentachlorophenol .
  • Applying omics tools (transcriptomics/proteomics) to identify pathway-specific responses .

Q. What methodologies are optimal for detecting TCHQ in environmental samples?

Solid-phase microextraction (SPME) coupled with on-fibre silylation and GC-MS provides high sensitivity (detection limit: 0.1 µg/L). Key steps:

  • Adjust sample pH to 2–3 to protonate TCHQ.
  • Use polydimethylsiloxane/divinylbenzene fibres for extraction.
  • Derivatize with BSTFA to enhance volatility . Note: Avoid liquid-liquid extraction due to TCHQ’s polar nature and low recoveries.

Q. How does TCHQ influence thyroid hormone regulation, and what experimental models are appropriate?

TCHQ disrupts thyroxine (T4) binding to transport proteins in vitro. Recommended protocols:

  • Use rat thyroid hormone carriers (transthyretin) in competitive binding assays with radiolabeled T4.
  • Measure serum T4/T3 levels in Sprague-Dawley rats after subchronic exposure (28 days, 5–50 mg/kg/day) .

Q. What degradation pathways exist for TCHQ in microbial systems, and how can they be characterized?

Mycena avenacea degrades TCHQ via reductive dechlorination to trichlorohydroquinone, followed by ring cleavage. Key steps:

  • Culture fungi in mineral medium with TCHQ (100 ppm) under aerobic conditions.
  • Monitor metabolites using LC-QTOF-MS and isotopic labeling (¹³C-TCHQ) to trace degradation pathways .

Q. Methodological Considerations

  • Experimental Design : Include positive controls (e.g., PCP for metabolite studies) and validate purity via NMR/HRMS to avoid confounding results .
  • Data Interpretation : Use multivariate statistics to distinguish direct TCHQ effects from co-occurring contaminants in environmental samples .

Properties

IUPAC Name

2,3,5,6-tetrachlorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOSPPMGXZPHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058958
Record name 2,3,5,6-Tetrachlorohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-87-6
Record name Tetrachloro-p-hydroquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachlorohydroquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrachlorohydroquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrachlorohydroquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediol, 2,3,5,6-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,5,6-Tetrachlorohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrachlorohydroquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRACHLOROHYDROQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P245C48WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tetrachlorohydroquinone
Tetrachlorohydroquinone
Tetrachlorohydroquinone
Tetrachlorohydroquinone
Tetrachlorohydroquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.